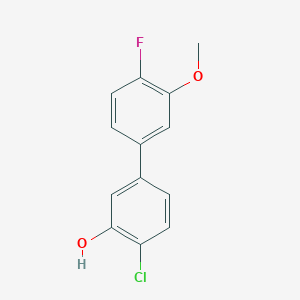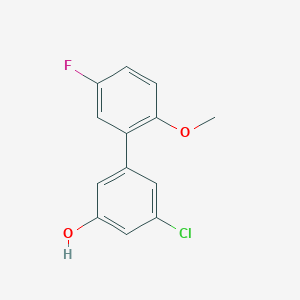
2-Chloro-5-(4-methylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-methylthiophenyl)phenol, 95% (2C5MTP) is an organic compound with a wide range of applications in scientific research. It is a colorless solid, with a melting point of 98-100 °C and a boiling point of 310 °C. It has a molecular weight of 206.6 g/mol and a molecular formula of C8H7ClOS. 2C5MTP is commonly used in the synthesis of other compounds, such as thiophene derivatives, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-methylthiophenyl)phenol, 95% has a variety of applications in scientific research. It is used as a starting material in the synthesis of thiophene derivatives, which are useful in the development of pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in the production of other compounds. Additionally, it is used in the study of its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(4-methylthiophenyl)phenol, 95% is not fully understood. However, it is believed to act as a proton acceptor, which facilitates the transfer of protons from one molecule to another. It is also believed to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
2-Chloro-5-(4-methylthiophenyl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, suggesting potential anti-cancer properties. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to reduce the levels of cholesterol and triglycerides in the blood, suggesting potential benefits for cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(4-methylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 98-100 °C and a boiling point of 310 °C. It is also relatively inexpensive and easy to obtain. However, it is important to note that it can be toxic if handled improperly, and should be used with caution.
Zukünftige Richtungen
In the future, 2-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used in the development of new pharmaceuticals and other compounds. Additionally, further research could be conducted to explore its potential anti-inflammatory and antioxidant properties. Furthermore, it could be studied for its potential benefits for cardiovascular health, as well as its potential use in the treatment of cancer. Finally, its mechanism of action could be further studied in order to gain a better understanding of its effects.
Synthesemethoden
2-Chloro-5-(4-methylthiophenyl)phenol, 95% can be synthesized through a two-step reaction process. The first step involves the reaction of 4-methylthiophenol with chlorosulfonic acid, which yields 2-chloro-5-(4-methylthiophenyl)phenol. The second step involves the reaction of the chlorinated phenol with sodium hydroxide, which yields the desired 2-Chloro-5-(4-methylthiophenyl)phenol, 95%. The reaction is typically conducted in an aqueous medium at a temperature of 80°C.
Eigenschaften
IUPAC Name |
2-chloro-5-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINMGRJINGVIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methylthiophenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














